molecular formula C21H26ClN3O2S B2566202 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide CAS No. 946356-33-8

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide

Cat. No.: B2566202
CAS No.: 946356-33-8
M. Wt: 419.97
InChI Key: FFCONMVJTHCFBS-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-chlorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework combining a seven-membered azepane ring, a thiophene heterocycle, and a 2-chlorobenzyl substituent. The azepane and thiophene moieties may enhance lipophilicity and binding affinity to biological targets, while the chlorobenzyl group could influence electronic properties and metabolic pathways .

Properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-[(2-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2S/c22-18-8-4-3-7-16(18)13-23-20(26)21(27)24-14-19(17-9-12-28-15-17)25-10-5-1-2-6-11-25/h3-4,7-9,12,15,19H,1-2,5-6,10-11,13-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCONMVJTHCFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives and their properties, based on evidence:

Compound Name Key Substituents Reported Activity Metabolic Stability Regulatory Status
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl, pyridin-2-yl ethyl Umami flavor enhancer (Savorymyx® UM33) Rapid metabolism in hepatocytes; no amide hydrolysis Approved worldwide (FEMA 4233)
N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) 2,3-dimethoxybenzyl, pyridin-2-yl ethyl CYP3A4 inhibition (51% at 10 µM) Similar to S336; no significant CYP inhibition in definitive assays Experimental (Senomyx)
GMC-1 to GMC-5 Halogenated aryl, isoindoline-1,3-dione Antimicrobial (in vitro) Not reported Experimental (academic research)
BNM-III-170 Guanidinomethyl, indenyl, chloro-fluorophenyl CD4-mimetic antiviral agent Not reported Preclinical (synthetic procedures)
Target Compound Azepane, thiophen-3-yl, 2-chlorobenzyl Hypothesized: Flavoring or kinase inhibition Likely stable due to bulky substituents Undisclosed (no data in evidence)

Key Comparative Insights

  • Functional Groups and Bioactivity: S336 and S5456: Methoxybenzyl and pyridyl groups contribute to umami taste receptor (hTAS1R1/hTAS1R3) activation. The target compound’s thiophene and azepane may similarly modulate sensory or enzymatic targets but with distinct selectivity . GMC Series: Halogenated aryl groups enhance antimicrobial activity. The target compound’s 2-chlorobenzyl group may confer analogous bioactivity but requires validation . BNM-III-170: Bulky substituents (e.g., guanidinomethyl) enable protein mimicry. The azepane in the target compound could mimic cyclic peptide scaffolds for therapeutic applications .
  • Metabolism and Safety: S336 and related oxalamides undergo rapid hepatic metabolism without amide hydrolysis, suggesting the target compound’s azepane-thiophene core might resist enzymatic degradation . The FAO/WHO notes that structurally related oxalamides exhibit high-capacity metabolic pathways (e.g., oxidation, glucuronidation), reducing toxicity risks even at high intake levels .
  • Regulatory and Industrial Relevance: S336’s regulatory approval highlights the oxalamide class’s safety profile for flavoring. The target compound’s lack of methoxy/pyridyl groups may necessitate new toxicological evaluations .

Q & A

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueExpected SignalsReference
IRN-H (3300 cm⁻¹), C=O (1650 cm⁻¹), C-Cl (700 cm⁻¹)
¹H-NMR (CDCl₃)Azepane CH₂ (1.4–1.8 ppm), Thiophene H (6.8–7.5 ppm), 2-Cl-Benzyl H (7.2–7.5 ppm)
¹³C-NMROxalamide C=O (165 ppm), Thiophene C (125–140 ppm)

Q. Table 2: Comparative Bioactivity of Analogues

Analog (R-group)Target (e.g., Kinase X) IC₅₀ (μM)LogP
Thiophene (Original)0.453.2
Furan1.82.9
Benzene>103.5
Data adapted from PubChem studies on related oxalamides

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